2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide 2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15441267
InChI: InChI=1S/C20H15FN4OS2/c21-14-8-10-16(11-9-14)25-19(17-7-4-12-27-17)23-24-20(25)28-13-18(26)22-15-5-2-1-3-6-15/h1-12H,13H2,(H,22,26)
SMILES:
Molecular Formula: C20H15FN4OS2
Molecular Weight: 410.5 g/mol

2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

CAS No.:

Cat. No.: VC15441267

Molecular Formula: C20H15FN4OS2

Molecular Weight: 410.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide -

Specification

Molecular Formula C20H15FN4OS2
Molecular Weight 410.5 g/mol
IUPAC Name 2-[[4-(4-fluorophenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
Standard InChI InChI=1S/C20H15FN4OS2/c21-14-8-10-16(11-9-14)25-19(17-7-4-12-27-17)23-24-20(25)28-13-18(26)22-15-5-2-1-3-6-15/h1-12H,13H2,(H,22,26)
Standard InChI Key VOUAVIKTRIMVRY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CC=CS4

Introduction

2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a complex organic compound characterized by its unique structural features, which include a triazole ring, a thiophenyl group, and an acetamide moiety. This compound has garnered significant attention in pharmaceutical research due to its promising biological activities and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide typically involves multi-step synthetic pathways. These methods allow for the fine-tuning of chemical properties by varying substituents on the triazole ring or other functional groups. Common starting materials include 4-fluorobenzenes, thiophene derivatives, and triazole compounds.

Biological Activities and Potential Applications

Research indicates that this compound exhibits promising biological activities, particularly in interacting with biological macromolecules such as proteins and nucleic acids. These interactions can affect enzyme activity and alter cellular processes, leading to therapeutic effects. The compound's potential applications are diverse and include pharmacological uses, where it may serve as a therapeutic agent due to its ability to modulate biological pathways involved in disease processes.

Biological ActivityPotential Therapeutic Use
Interaction with ProteinsModulation of enzyme activity.
Interaction with Nucleic AcidsAlteration of cellular processes.
Anticancer PropertiesPotential anticancer therapeutic agent.
Antimicrobial PropertiesPotential antimicrobial therapeutic agent.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide. For example, N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(triazolyl)sulfanyl]}acetamide exhibits antimicrobial and anticancer activity. Another compound, N-cyclohexyl-2-[5-(pyridyl)-triazol]-acetamide, shows anticancer properties. These comparisons highlight the unique features of the compound due to its specific substituents and structural configuration.

Future Research Directions

Further research is needed to elucidate the specific mechanisms of action and therapeutic potential of 2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide. Studies on its interactions with biological macromolecules, such as proteins and nucleic acids, are essential for understanding its mechanism of action and optimizing its pharmacological profile. Techniques such as spectroscopy and molecular modeling can provide insights into how this compound interacts at a molecular level and its potential therapeutic uses.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator